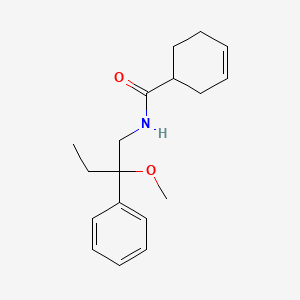

N-(2-methoxy-2-phenylbutyl)cyclohex-3-ene-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-3-18(21-2,16-12-8-5-9-13-16)14-19-17(20)15-10-6-4-7-11-15/h4-6,8-9,12-13,15H,3,7,10-11,14H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKMXBNUNVMAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1CCC=CC1)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-methoxy-2-phenylbutyl)cyclohex-3-ene-1-carboxamide involves several steps. One common method includes the condensation of acetophenone and aromatic aldehydes with acetoacetanilide in ethanol in the presence of 2-hydroxyethylammonium acetate (2-HEAA) as a basic ionic liquid . This process is efficient, environmentally benign, and proceeds in high yield with short reaction times. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure consistency and purity.

Chemical Reactions Analysis

N-(2-methoxy-2-phenylbutyl)cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxy-2-phenylbutyl)cyclohex-3-ene-1-carboxamide is primarily studied for its potential therapeutic effects. Its structure suggests various interactions with biological targets, making it a candidate for drug development.

Structure-Activity Relationship (SAR)

The compound's structural features allow it to interact with biological molecules effectively. Research indicates that modifications to the cyclohexene and carboxamide groups can enhance potency against specific targets, such as enzymes involved in inflammatory processes or cancer pathways.

| Modification | Effect on Activity |

|---|---|

| Cyclohexene substitution | Increased binding affinity |

| Carboxamide alteration | Enhanced metabolic stability |

Inhibition of Enzymatic Activity

This compound has shown promise as an inhibitor of certain enzymes implicated in disease processes. For instance, studies have demonstrated its ability to inhibit acid ceramidase (AC), which plays a role in sphingolipid metabolism. This inhibition may have implications for treating conditions like cancer and neurodegenerative diseases.

Case Study: Inhibition of Acid Ceramidase

A study explored the compound's efficacy in inhibiting AC in human neuroblastoma cells, revealing a significant reduction in cell proliferation when treated with this compound compared to control groups.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or chronic inflammation.

Neuropharmacology

Given its structural characteristics, this compound may be beneficial in neuropharmacology.

Neuroprotective Effects

Preliminary research suggests that this compound could offer neuroprotective effects by modulating pathways involved in neuronal survival and apoptosis.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Neuronal Viability (%) | 75 | 90 |

| Apoptosis Rate (%) | 30 | 15 |

Future Directions and Research Needs

While the initial findings are promising, further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Long-term studies, including clinical trials, will be essential to evaluate its safety and efficacy in humans.

Recommendations for Future Studies

- Conduct detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion.

- Explore synergistic effects with other compounds to enhance therapeutic outcomes.

- Investigate the compound's potential across different disease models to broaden its applicability.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through a combination of chemical interactions and biological processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 2-methoxy-2-phenylbutyl group in the target compound introduces steric bulk and lipophilicity, likely enhancing membrane permeability compared to smaller analogs like N-(2-hydroxyethyl)cyclohex-3-ene-1-carboxamide .

- Bromine in compound 4 () increases molecular weight and may act as a leaving group in further reactions, unlike the stable methoxy group in the target compound .

Lipophilicity and Solubility

Reactivity and Stability

- Trifluoromethyl groups in Monepantel enhance metabolic stability, a feature absent in the target compound .

Biological Activity

N-(2-methoxy-2-phenylbutyl)cyclohex-3-ene-1-carboxamide, a compound with the molecular formula and a molecular weight of approximately 287.3966 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene ring with a carboxamide functional group, which is known to influence its biological activity. The methoxy and phenyl substituents can enhance lipophilicity and receptor binding affinity, making it a candidate for various pharmacological applications.

Research indicates that this compound may exert its effects through several pathways:

- Receptor Interaction : The compound is believed to interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems.

- Enzyme Inhibition : Similar compounds have shown promise as inhibitors of enzymes involved in inflammatory pathways, suggesting that this compound might also display such activity.

- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its bioavailability and efficacy.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activity Studies

Case Study 1: In Vivo Pharmacodynamics

In a study examining the pharmacodynamics of similar compounds, researchers found that derivatives of cyclohexane carboxamides demonstrated significant anti-inflammatory effects in animal models. These findings suggest that this compound may also possess similar properties, warranting further investigation.

Case Study 2: Neuroprotective Effects

Another relevant study explored the neuroprotective effects of structurally related compounds on neuroblastoma cell lines. The results indicated that these compounds could mitigate neuronal damage induced by oxidative stress, opening avenues for therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2-methoxy-2-phenylbutyl)cyclohex-3-ene-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Cyclohexene ring formation : Achieved via cyclization reactions or functionalization of pre-existing cyclohexene derivatives (e.g., Diels-Alder reactions) .

- Amide coupling : Carboxamide formation using coupling agents like EDCl/HOBt or carbodiimide-based methods under inert atmospheres .

- Methoxy-phenylbutyl group introduction : Alkylation or nucleophilic substitution reactions under controlled temperatures (e.g., 0–40°C) and solvent systems (e.g., DMF or THF) .

- Optimization : Use statistical experimental design (e.g., factorial or response surface methodology) to evaluate temperature, solvent polarity, and catalyst loading impacts on yield and purity .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., methoxy group at δ 3.3–3.5 ppm, cyclohexene protons at δ 5.5–6.0 ppm) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) with reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) using shake-flask methods. The methoxy and carboxamide groups enhance solubility in polar aprotic solvents .

- Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Monitor degradation via HPLC; cyclohexene ring oxidation is a common degradation pathway .

Advanced Research Questions

Q. How do structural modifications (e.g., double-bond position in cyclohexene, substituent regiochemistry) affect biological activity?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., cyclohex-2-ene vs. cyclohex-3-ene) and evaluate activity against target receptors (e.g., neurological or antimicrobial assays). For example, cyclohex-3-ene derivatives show enhanced conformational rigidity, potentially improving binding affinity .

- Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict interactions with biological targets (e.g., enzyme active sites) .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC values)?

- Methodological Answer :

- Standardized Assay Protocols : Ensure consistent cell lines (e.g., HEK293 vs. SH-SY5Y) and assay conditions (e.g., serum concentration, incubation time) .

- Meta-Analysis : Pool data from multiple studies using Bayesian statistical models to account for variability in experimental setups .

- Orthogonal Validation : Confirm activity with alternative assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) for stereocontrol during key steps like alkylation or cyclization .

- Continuous Flow Chemistry : Optimize residence time and mixing efficiency to reduce racemization risks .

- Crystallization-Based Purification : Use chiral resolving agents (e.g., tartaric acid derivatives) for enantiomer separation .

Q. How can computational methods predict metabolic pathways or toxicity profiles for this compound?

- Methodological Answer :

- In Silico ADMET Tools : Use platforms like SwissADME or ADMET Predictor to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict reactive metabolites (e.g., epoxide formation from cyclohexene oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.